molecular formula C14H25NO4 B1447812 1-Boc-3-isopropylpiperidine-3-carboxylic Acid CAS No. 1363165-91-6

1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Cat. No. B1447812
M. Wt: 271.35 g/mol
InChI Key: SRVKLZFGRUCUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-3-isopropylpiperidine-3-carboxylic Acid” is an organic compound with the CAS Number: 1363165-91-6 . It has a molecular weight of 271.36 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-isopropyl-3-piperidinecarboxylic acid . The InChI code is 1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is typically stored at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Continuous Flow Carboxylation for Medicinal Chemistry : A large-scale carboxylation process of N-Boc-4,4-difluoropiperidine, enabled by continuous flow chemistry, facilitated the safe and scalable preparation of a related carboxylic acid. This process underscores the importance of flow chemistry in synthesizing compounds that support medicinal chemistry research programs (Jean-Paul Kestemont et al., 2021).

Peptidomimetic Synthesis : N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the synthesis of metabotropic glutamate receptor 5 agonists, demonstrates the utility of Boc-protected amino acids in synthesizing complex molecules relevant to drug discovery (Xianyu Sun et al., 2014).

Unnatural Amino Acid Incorporation into Peptides : The incorporation of the organometallic amino acid 1′-aminoferrocene-1-carboxylic acid into oligopeptides by combining natural Fmoc-protected amino acids with Boc-Fca-OH highlights the application of Boc-protected amino acids in the synthesis of peptides with potential biological activity (Lidija Barišić et al., 2006).

Catalysis and Synthetic Methodology

Boronic Acid Catalysis : The application of boronic acid catalysis for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions produces small heterocyclic products with pharmaceutical relevance. This technique highlights the versatility of carboxylic acids in synthetic chemistry, including those that may be derived from or related to Boc-protected amino acids (Hongchao Zheng et al., 2010).

Ruthenium-catalyzed Cycloadditions : The development of a ruthenium-catalyzed protocol for synthesizing protected versions of triazole amino acids, including 5-amino-1,2,3-triazole-4-carboxylic acid, underscores the strategic use of Boc-protection in facilitating regiocontrolled cycloadditions. This method serves as a foundation for creating triazole-based scaffolds, which are significant in drug development (S. Ferrini et al., 2015).

Safety And Hazards

The compound does not have any GHS symbols associated with it . For more detailed safety information, you can refer to the MSDS .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVKLZFGRUCUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Reactant of Route 2
1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Reactant of Route 3
1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Reactant of Route 4
1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Reactant of Route 5
1-Boc-3-isopropylpiperidine-3-carboxylic Acid
Reactant of Route 6
1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.